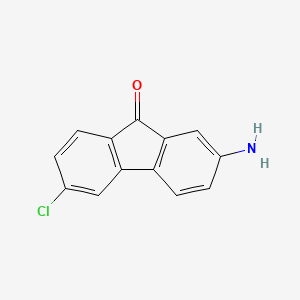

2-Amino-6-chlorofluoren-9-one

Description

Significance of Fluorenone Core Structures in Chemical Research

The fluorenone core, a tricyclic aromatic ketone, is a privileged scaffold in chemical research due to its rigid, planar structure and extensive π-conjugated system. sioc-journal.cn This unique architecture imparts favorable physicochemical and photoelectric properties, making fluorene (B118485) derivatives valuable in materials science for applications such as organic light-emitting diodes (OLEDs), semiconductors, and fluorescent probes. entrepreneur-cn.comresearchgate.netresearchgate.net

In medicinal chemistry, the fluorenone moiety is a key constituent in a diverse range of biologically active molecules. researchgate.net Derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. entrepreneur-cn.comresearchgate.netnih.gov The versatility of the fluorenone structure allows for substitutions at various positions, enabling the fine-tuning of its biological and physical properties. sioc-journal.cn For instance, the introduction of different functional groups can modulate factors like solubility, receptor binding affinity, and photophysical characteristics. nih.gov

Overview of 2-Amino-6-chlorofluoren-9-one as a Key Fluorenone Derivative

Among the numerous fluorenone derivatives, this compound has garnered attention as a bioactive molecule. researchgate.net This compound is characterized by an amino group at the 2-position and a chlorine atom at the 6-position of the fluorenone backbone. The presence of these substituents, an electron-donating amino group and an electron-withdrawing chlorine atom, significantly influences its electronic properties and reactivity.

Studies have investigated its potential as an inhibitor against various target proteins. researchgate.net The photophysical properties of this compound, including its absorption and emission spectra, have also been the subject of research, highlighting its potential use as a fluorescent probe. researchgate.netresearcher.life The synthesis of this compound typically involves multi-step reactions, starting from fluorenone or its derivatives, followed by chlorination and amination.

Below is an interactive data table summarizing some of the key properties of this compound and related compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features | Potential Applications |

| This compound | C13H8ClNO | 229.66 | Amino and chloro substitutions on fluorenone core. researchgate.net | Bioactive molecule, fluorescent probe. researchgate.net |

| 2-Amino-3-bromo-6-chlorofluoren-9-one | C13H7BrClNO | 308.56 | Bromo, chloro, and amino substitutions. smolecule.com | Precursor for pharmaceuticals, dyes. smolecule.com |

| 2-Bromo-6-chloro-9H-fluoren-9-one | C13H6BrClO | 293.54 | Bromo and chloro substitutions. | Building block for pharmaceuticals. |

| 9-Fluorenone | C13H8O | 180.19 | Parent fluorenone structure. researchgate.net | Synthesis of various derivatives. researchgate.net |

Research Landscape and Emerging Trends for Substituted Fluorenones

The research landscape for substituted fluorenones is dynamic and expanding. A significant trend is the development of novel synthetic methodologies to create highly substituted and functionalized fluorenone derivatives. nih.govresearchgate.netbeilstein-journals.org These methods include transition-metal-catalyzed cross-coupling reactions, C-H activation, and cyclization reactions, which offer efficient and versatile routes to complex fluorenone structures. researchgate.netbeilstein-journals.org

In materials science, there is a growing interest in designing fluorenone-based materials for advanced applications. This includes their use as electron-transporting materials in photovoltaic devices and as components of liquid crystals. rsc.orgtandfonline.com The tunable electronic and optical properties of fluorenones make them promising candidates for next-generation organic electronics. rsc.org

In medicinal chemistry, the focus is on synthesizing fluorenone analogs with enhanced biological activity and specificity. google.comresearchgate.net Researchers are exploring modifications of the fluorenone scaffold to develop potent inhibitors of enzymes like DNA topoisomerase and to create novel antimicrobial and anticancer agents. nih.govresearchgate.net The combination of fluorenone derivatives with nanotechnology, such as iron oxide nanoparticles, is also an emerging area aimed at enhancing their therapeutic efficacy. nih.gov Furthermore, pyridinium-functionalized fluorenone compounds are being investigated for their potential in energy storage applications, specifically in aqueous organic redox flow batteries. rsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

91692-71-6 |

|---|---|

Molecular Formula |

C13H8ClNO |

Molecular Weight |

229.66 g/mol |

IUPAC Name |

2-amino-6-chlorofluoren-9-one |

InChI |

InChI=1S/C13H8ClNO/c14-7-1-3-10-11(5-7)9-4-2-8(15)6-12(9)13(10)16/h1-6H,15H2 |

InChI Key |

DHKIOPIDSCWCJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C3=C2C=C(C=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 6 Chlorofluoren 9 One

Retrosynthetic Analysis and Strategic Precursor Selection

Retrosynthetic analysis of 2-amino-6-chlorofluoren-9-one dictates a strategy that disconnects the target molecule into simpler, commercially available precursors. The primary disconnections involve the carbon-nitrogen (C-N) bond of the amino group and the carbon-chlorine (C-Cl) bond on the fluorenone scaffold. This approach suggests that a key intermediate would be a fluorenone molecule functionalized at the 2 and 6 positions.

Strategic precursor selection is paramount for an efficient synthesis. A plausible retrosynthetic pathway starts with 2-aminofluoren-9-one. This precursor already contains the desired amino group at the C2 position, simplifying the synthesis to a regioselective chlorination at the C6 position. Alternatively, starting with a 2-nitrofluorenone derivative allows for the introduction of the amino group via reduction in a later step. The choice of precursor often depends on the availability, cost, and the desired regioselectivity of the subsequent functionalization steps.

Multi-Step Organic Synthesis Approaches

The synthesis of this compound is typically achieved through a multi-step process that carefully introduces the required functional groups onto the fluorenone core.

Halogenation Strategies (e.g., Electrophilic Aromatic Substitution for Chlorine Introduction)

The introduction of the chlorine atom at the C6 position of the fluorenone ring is a critical step. Electrophilic aromatic substitution is a common strategy for this transformation. The fluorenone ring system is activated towards electrophilic attack, but the directing effects of the existing substituents must be considered to achieve the desired regioselectivity.

For instance, starting with 2-aminofluoren-9-one, the amino group is a strong activating group and an ortho-, para-director. To achieve chlorination at the C6 position (para to the existing C2-substituent relative to the other aromatic ring), careful control of reaction conditions is necessary. Protecting the amino group, for example, by acetylation to form an acetamido group, can modulate its directing effect and prevent side reactions. The subsequent chlorination using a suitable chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), can then proceed with higher regioselectivity.

Amination Protocols (e.g., Nucleophilic Substitution, Reduction of Nitro Precursors)

When the synthetic strategy involves introducing the amino group, several protocols can be employed. One common method is the reduction of a nitro group precursor. The synthesis would start with the chlorination of a suitable fluorenone precursor to introduce the chlorine at the C6 position, followed by nitration to introduce a nitro group at the C2 position. The nitro group can then be reduced to the desired amino group using various reducing agents, such as tin(II) chloride (SnCl₂), sodium dithionite (B78146) (Na₂S₂O₄), or catalytic hydrogenation.

Nucleophilic aromatic substitution can also be a viable, though less common, route for introducing the amino group, particularly if a suitable leaving group is present at the C2 position on the chlorinated fluorenone scaffold.

Regioselective Functionalization of the Fluorenone Scaffold

Achieving the correct substitution pattern (2-amino and 6-chloro) on the fluorenone scaffold is the cornerstone of the synthesis. The order of functional group introduction is crucial. For example, introducing the chlorine atom before the amino group (or its nitro precursor) can influence the regioselectivity of the subsequent amination (or nitration) step. The directing effects of both the carbonyl group of the fluorenone and the existing substituent must be carefully considered to predict and control the position of the incoming group. Computational studies and empirical data from related syntheses often guide the choice of the synthetic route to maximize the yield of the desired isomer.

Advanced Carbon-Nitrogen (C-N) Bond Formation Techniques

Modern organic synthesis offers advanced methods for the formation of C-N bonds, which can be applied to the synthesis of this compound, particularly in cases where traditional methods are inefficient.

Modified Ullmann-Type Coupling Protocols

The Ullmann condensation, a copper-catalyzed reaction, is a powerful tool for forming C-N bonds. wikipedia.orgorganic-chemistry.org Modified Ullmann-type coupling protocols have been developed to overcome the harsh reaction conditions often required in traditional Ullmann reactions. wikipedia.orgresearchgate.net These modified procedures often utilize ligands to facilitate the coupling and can proceed at lower temperatures. researchgate.net

Palladium-Mediated C-N Bond Formations (e.g., Buchwald-Hartwig Type Reactions)

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, particularly for creating arylamines. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for this transformation, utilizing a palladium catalyst to couple amines with aryl halides or pseudohalides. wikipedia.org This reaction has largely replaced harsher, classical methods due to its broad substrate scope and tolerance for various functional groups. wikipedia.org

Conceptually, the synthesis of this compound via a Buchwald-Hartwig reaction would involve a precursor such as 2,6-dichlorofluoren-9-one or 2-bromo-6-chlorofluoren-9-one. The reaction would couple this dihalogenated fluorenone with an ammonia (B1221849) equivalent. The key to a successful Buchwald-Hartwig amination lies in the selection of the palladium source, the phosphine (B1218219) ligand, and the base.

Catalyst System Components:

Palladium Precatalyst: Common sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium complexes like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃).

Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are known to enhance catalyst activity, facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle. researchgate.net Ligands such as XPhos, SPhos, and Xantphos have proven effective in a wide range of C-N coupling reactions. researchgate.netnih.gov

Base: A non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). scienceopen.com

Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or tetrahydrofuran (B95107) (THF) are typically employed. researchgate.net

A hypothetical reaction scheme is presented below. The successful implementation would require careful optimization of these components to achieve regioselective amination at the C2 position while leaving the C6-chloro substituent intact. The relative reactivity of the C-Cl versus a potential C-Br bond at the C2 position would be a critical factor in precursor design and reaction selectivity.

Hypothetical Buchwald-Hartwig Amination for this compound

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These approaches are increasingly important in the synthesis of fine chemicals and pharmaceutical intermediates.

Development of Solvent-Free and Aqueous-Phase Reaction Conditions

Traditional organic synthesis often relies on volatile and potentially toxic organic solvents. A key goal of green chemistry is to replace these with more environmentally benign alternatives, such as water, or to eliminate the solvent entirely.

Aqueous-Phase Reactions: Performing reactions in water offers significant environmental benefits. For palladium-catalyzed reactions like the Buchwald-Hartwig amination, this requires the development of water-soluble catalysts or the use of surfactants to facilitate reactions between hydrophobic substrates and the aqueous medium.

Solvent-Free Conditions: Solid-state or melt-phase reactions eliminate the need for solvents, reducing waste and simplifying product purification. These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a liquid or solid support to promote reactivity. Multi-component reactions under solvent-free conditions have proven effective for synthesizing various heterocyclic compounds.

Application of Microwave and Ultrasonic Irradiation Techniques

Alternative energy sources can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating methods.

Microwave Irradiation: Microwave-assisted synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat. nanobioletters.com This rapid, uniform heating can reduce reaction times from hours to minutes, minimize side product formation, and improve yields. nih.govnih.gov The application of microwave heating has been successful in a wide range of organic transformations, including the synthesis of various heterocyclic and amino-substituted compounds. nanobioletters.commdpi.com

Catalysis-Driven Transformations and Atom Economy Enhancement

The principles of catalysis and atom economy are central to green chemistry.

Catalysis: Catalytic reactions are inherently greener than stoichiometric processes because they use small amounts of a catalyst to transform large quantities of reactants, thereby reducing waste. The development of highly active and selective catalysts, such as those used in palladium-mediated cross-coupling, is a primary focus of green synthetic chemistry.

While specific, documented examples of these green chemistry techniques being applied to the synthesis of this compound are not available in the reviewed literature, these principles represent the forefront of modern synthetic design and provide a clear roadmap for developing more sustainable routes to this and other valuable chemical compounds.

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of 2 Amino 6 Chlorofluoren 9 One

Mechanistic Pathways of Functional Group Transformations

The diverse functional groups present in 2-amino-6-chlorofluoren-9-one allow for a range of chemical modifications, targeting the amino group, the aromatic rings, or the halogen substituent.

The primary amino group at the 2-position of the fluorenone ring is a key site for nucleophilic reactions. Aromatic amines are generally less nucleophilic than their aliphatic counterparts due to the delocalization of the nitrogen lone pair into the aromatic π-system. researchgate.net However, they still readily participate in a variety of characteristic reactions.

Acylation: The amino group can be acylated to form amides. This reaction typically proceeds by treatment with acyl halides or anhydrides. youtube.com For instance, acetylation of 2-aminofluorene (B1664046) has been reported. capes.gov.br It is expected that this compound would react similarly with reagents like acetic anhydride. The enzymatic N-acetylation of N-hydroxy-2-aminofluorene has also been studied, indicating the biological relevance of this transformation. nih.gov

Alkylation: N-alkylation of the amino group is another potential transformation. Direct alkylation of aromatic amines with alkyl halides can be challenging due to the possibility of overalkylation. wikipedia.org However, methods for the mono-N-alkylation of aromatic amines using alcohols, catalyzed by transition metal complexes (e.g., ruthenium or nickel), have been developed and could be applicable. nih.govorganic-chemistry.org These reactions often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.gov

Reaction with Carbonyls: The amino group can react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.orgyoutube.com The reaction of aromatic amines with ketones can be slower than with aldehydes due to the lower reactivity of ketones. researchgate.net

Potential Nucleophilic Reactions of the Amino Group

| Reaction Type | Reagent Example | Expected Product |

|---|---|---|

| Acylation | Acetic Anhydride | 2-Acetamido-6-chlorofluoren-9-one |

| Alkylation | Benzyl alcohol (with Ru catalyst) | 2-(Benzylamino)-6-chlorofluoren-9-one |

Electrophilic aromatic substitution (SEAr) on the this compound ring system is complex due to the competing directing effects of the substituents. The reactivity and regioselectivity are determined by the balance of activating and deactivating influences. wikipedia.org

The amino group (-NH2) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance (+M effect). libretexts.orgsavemyexams.com The chloro group (-Cl) is a deactivating group due to its electron-withdrawing inductive effect (-I effect), but it is also an ortho-, para-director because of its electron-donating resonance effect (+M effect). libretexts.orgstackexchange.com The carbonyl group (>C=O) of the fluorenone is a deactivating group and a meta-director. organicchemistrytutor.com

Directing Effects of Substituents in this compound

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -NH2 | 2 | Activating | Ortho, Para |

| -Cl | 6 | Deactivating | Ortho, Para |

The most likely positions for electrophilic attack would be those most activated by the amino group and least deactivated by the other groups.

The chlorine atom at the 6-position is an aryl chloride. Aryl halides are generally unreactive towards nucleophilic aromatic substitution (SNAr) unless the aromatic ring is activated by strong electron-withdrawing groups in the ortho and/or para positions. wikipedia.orgck12.orgopenstax.orglibretexts.org In this compound, the presence of the deactivating carbonyl group might slightly increase the susceptibility to SNAr compared to chlorobenzene, but strong conditions would likely be required. The rate-determining step in SNAr reactions is typically the initial attack of the nucleophile, and the stability of the intermediate Meisenheimer complex is key. openstax.orgstackexchange.com

A more synthetically useful set of reactions for aryl chlorides involves palladium-catalyzed cross-coupling reactions. These methods have become powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. uwindsor.cawikipedia.org Aryl chlorides can participate in a variety of such transformations. tandfonline.com

Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Expected Product |

|---|---|---|

| Suzuki Coupling | Arylboronic acid | 2-Amino-6-aryl-fluoren-9-one |

| Sonogashira Coupling | Terminal alkyne | 2-Amino-6-(alkynyl)fluoren-9-one |

| Buchwald-Hartwig Amination | Amine | 2,6-Diaminofluoren-9-one derivative |

These reactions typically employ a palladium catalyst with a suitable ligand. tandfonline.commit.eduacs.org The synthesis of substituted fluorenones often utilizes such cross-coupling strategies. nih.govorganic-chemistry.org

Quantitative Kinetic and Thermodynamic Studies of Chemical Reactions Involving this compound

A thorough review of the available scientific literature indicates a lack of specific quantitative kinetic and thermodynamic studies for reactions involving this compound. However, data from related systems can provide qualitative insights into the expected behavior of this molecule.

Kinetic studies on the reaction of 2- and 4-substituted fluorenones with sodium borohydride (B1222165) have been reported. rsc.orgrsc.org These studies would provide a basis for estimating the reactivity of the carbonyl group in this compound towards nucleophilic attack. The presence of the electron-donating amino group and the electron-withdrawing chloro group would be expected to modulate the electrophilicity of the carbonyl carbon and thus the rate of reduction.

Similarly, a kinetic study on the oxidation of fluorenone hydrazone by permanganate (B83412) has been conducted, providing insight into the reactivity of fluorenone derivatives in redox reactions. austinpublishinggroup.com

The photophysical properties of substituted fluorenones have also been investigated. The position of substituents on the fluorenone core significantly influences fluorescence and radiationless deactivation pathways by modifying the energy and character of the singlet-excited state. researchgate.net

While specific experimental data for this compound is not available in the provided search results, the following table summarizes the types of studies conducted on analogous compounds, which could serve as a model for future investigations.

Summary of Kinetic and Thermodynamic Studies on Related Fluorenone Systems

| Study Type | System Studied | Key Findings/Parameters Measured |

|---|---|---|

| Kinetic Study | Reaction of 2-substituted fluorenones with sodium borohydride | Reaction rates |

| Kinetic Study | Reaction of 4-substituted fluorenones with sodium borohydride | Reaction rates |

| Kinetic Study | Oxidation of fluorenone hydrazone by permanganate | Reaction order, activation parameters |

Further experimental work is required to determine the specific kinetic and thermodynamic parameters for reactions involving this compound. Such data would be invaluable for understanding its reactivity profile and for the rational design of synthetic routes utilizing this compound.

Advanced Spectroscopic Characterization and Analysis of 2 Amino 6 Chlorofluoren 9 One

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides significant insights into the electronic structure and photophysical behavior of 2-Amino-6-chlorofluoren-9-one. The absorption and emission characteristics are dictated by the transitions between electronic energy levels within the molecule.

UV-Visible Spectroscopic Analysis of Electronic Transitions

The electronic absorption spectrum of a molecule is characterized by the absorption of ultraviolet or visible light, which results in the promotion of electrons from a lower energy molecular orbital to a higher energy one. For organic molecules, these transitions primarily involve σ, π, and n (non-bonding) electrons. The most common transitions observed in the UV-Vis range are π to π* and n to π*.

In the case of this compound, the fluorenone core provides an extended π-conjugated system. The presence of the amino (-NH2) group, an auxochrome, and the chloro (-Cl) group, a chromophore, further influences the electronic transitions. Theoretical and photophysical investigations have indicated that the absorption spectrum of this compound is not significantly affected by the polarity of the solvent. This suggests that the ground state and the Franck-Condon excited state have similar polarities, and the electronic transitions are not heavily dependent on solute-solvent interactions in the ground state.

The principal electronic transitions responsible for the absorption bands in this compound are expected to be of the π → π* and n → π* type, characteristic of the fluorenone scaffold and the amino substituent.

Table 1: Expected Electronic Transitions in this compound

| Transition Type | Involved Orbitals | Expected Wavelength Range |

| π → π | π bonding to π antibonding | Shorter wavelength (higher energy) |

| n → π | n non-bonding (from C=O and -NH2) to π antibonding | Longer wavelength (lower energy) |

Steady-State and Time-Resolved Fluorescence Spectroscopy

For this compound, the fluorescence emission is expected to originate from the first excited singlet state (S1) relaxing to the ground state (S0). The characteristics of this emission, such as the wavelength of maximum emission (λem), are sensitive to the molecular structure and its environment.

Time-resolved fluorescence studies would provide insights into the excited-state lifetime of this compound, which is the average time the molecule spends in the excited state before returning to the ground state. This can be influenced by various radiative and non-radiative decay pathways.

Fluorescence Quantum Yield and Lifetime Investigations

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τf) is the characteristic time a molecule remains in the excited state. These two parameters are crucial for characterizing the photophysical properties of a fluorophore.

The relationship is given by: Φf = kf / (kf + knr) τf = 1 / (kf + knr)

Investigations into related fluorene (B118485) derivatives can provide an estimation of the expected range for these values. For instance, many fluorene-based fluorophores exhibit high quantum yields and lifetimes in the nanosecond range, making them suitable for various applications in materials science and biology.

Solvatochromic Behavior and Solute-Solvent Interactions in Various Media

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a result of the differential solvation of the ground and excited states of the molecule. A significant solvatochromic shift in the fluorescence spectrum is often indicative of a substantial difference in the dipole moments of the ground and excited states.

Studies on this compound have revealed a notable solvatochromic effect in its fluorescence spectrum. Specifically, a red shift of 39 nm has been observed in the fluorescence spectral peak as the polarity of the solvent increases. This positive solvatochromism (bathochromic shift) suggests that the excited state of the molecule is more polar than its ground state. Upon excitation, there is likely an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing fluorenone core, leading to a more polarized excited state that is better stabilized by polar solvents.

In contrast, the absorption spectrum of this compound shows no significant change with varying solvent polarity. This indicates that the solvent interactions with the ground state and the Franck-Condon excited state are comparable.

Table 2: Solvatochromic Shift of this compound Fluorescence

| Solvent Polarity | Observed Shift in Emission Maximum (λem) | Interpretation |

| Increasing | Red shift (up to 39 nm) | Excited state is more polar than the ground state; stabilization by polar solvents. |

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy and Vibrational Assignments

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range.

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Theoretical calculations have been performed for this compound, and the predicted vibrational frequencies have been found to be consistent with experimental data.

Table 3: Tentative Vibrational Assignments for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500-3300 | N-H stretching (asymmetric and symmetric) | Amino (-NH2) |

| 3100-3000 | Aromatic C-H stretching | Aromatic Rings |

| 1720-1700 | C=O stretching | Ketone (fluorenone) |

| 1650-1550 | N-H bending (scissoring) | Amino (-NH2) |

| 1600-1450 | Aromatic C=C stretching | Aromatic Rings |

| 1300-1000 | C-N stretching | Amino (-NH2) |

| 850-750 | C-Cl stretching | Chloro (-Cl) |

| 900-675 | Aromatic C-H out-of-plane bending | Aromatic Rings |

Raman Spectroscopy (e.g., Resonance Raman, Surface-Enhanced Raman Scattering)

No experimental Raman spectra, including specialized techniques such as Resonance Raman or Surface-Enhanced Raman Scattering (SERS), for this compound were found in the available scientific literature. While SERS is a powerful technique for enhancing the Raman signal of molecules, its application to this specific compound has not been documented in accessible research.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Detailed experimental ¹H and ¹³C NMR data, which are fundamental for confirming the molecular structure of an organic compound by detailing the chemical environment of each atom, are not available for this compound. While theoretical studies and computational predictions of NMR spectra may exist, the scope of this article requires experimentally determined and validated data, which could not be sourced.

X-ray Crystallography for Solid-State Structural Analysis

The definitive three-dimensional arrangement of atoms and molecules in the solid state, provided by X-ray crystallography, remains unelucidated for this compound in the public domain. The absence of crystallographic information files (CIFs) or published crystal structure data precludes any discussion on its unit cell, space group, or other crystallographic parameters.

Single-Crystal X-ray Diffraction Data Acquisition

Without a published crystal structure, no information is available regarding the methods and conditions used for single-crystal X-ray diffraction data acquisition for this compound.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Evaluation)

A Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. However, this analysis is entirely dependent on the availability of high-quality X-ray diffraction data. As no such data has been found for this compound, an evaluation of its intermolecular interactions through this method is not possible.

Absence of Specific Computational Research Data for this compound

Following a comprehensive search for scholarly articles and data pertaining to the computational and quantum chemical properties of the specific compound this compound, it has been determined that there is no publicly available research that provides the specific data required to populate the requested article structure.

Searches were conducted for detailed computational analyses, including Density Functional Theory (DFT) for geometry optimization, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and theoretical spectroscopic simulations (UV-Visible and Infrared) specifically for this compound.

While general principles and methodologies of these computational techniques are well-documented, and studies on related fluorenone derivatives exist, the precise, scientifically accurate data points and detailed research findings for this compound are not present in the accessible scientific literature. worldscientific.comnih.govnih.govresearchgate.net Therefore, constructing a thorough and scientifically accurate article that strictly adheres to the provided outline with the required data tables and in-depth findings is not feasible at this time.

To fulfill the user's request, a dedicated computational study on this compound would need to be performed and published. Without such a source, any attempt to generate the requested content would rely on speculation or data from unrelated molecules, which would violate the core requirements of accuracy and strict focus on the subject compound.

Computational Chemistry and Quantum Chemical Studies on 2 Amino 6 Chlorofluoren 9 One

Theoretical Prediction of Spectroscopic and Photophysical Properties

Calculation of Ground and Excited State Dipole Moments

The dipole moment of a molecule is a critical measure of its charge distribution and polarity. For 2-Amino-6-chlorofluoren-9-one, computational methods can predict both the ground state (μg) and excited state (μe) dipole moments.

Ground State Dipole Moment: The ground state dipole moment is typically calculated using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). The calculation involves optimizing the molecular geometry to its lowest energy conformation and then solving the electronic Schrödinger equation to determine the charge distribution.

Excited State Dipole Moment: The dipole moment of this compound in its electronically excited states can be determined using TD-DFT. nih.gov This method provides information about how the electron density redistributes upon photoexcitation. An increase in the dipole moment from the ground to the excited state would suggest a more polar character in the excited state, often indicative of charge transfer.

A hypothetical data table for the calculated dipole moments of this compound is presented below. The values are illustrative and would be determined from actual quantum chemical calculations.

| State | Method | Basis Set | Dipole Moment (Debye) |

| Ground State (S₀) | DFT (B3LYP) | 6-311++G(d,p) | Value |

| First Excited State (S₁) | TD-DFT (B3LYP) | 6-311++G(d,p) | Value |

Reactivity and Stability Assessments through Quantum Chemical Descriptors

Quantum chemical descriptors derived from the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—offer profound insights into the reactivity and stability of this compound.

Global and Local Reactivity Descriptors

Global reactivity descriptors provide a general overview of a molecule's reactivity. Key descriptors that would be calculated for this compound include:

Electron Affinity (EA): The energy released when an electron is added to the molecule. It can be approximated as EA ≈ -ELUMO. wikipedia.orglibretexts.orgchemguide.co.uk

Ionization Potential (IP): The energy required to remove an electron from the molecule. It can be approximated as IP ≈ -EHOMO.

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (IP - EA) / 2.

Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. It is calculated as ω = (IP + EA)² / (8 * (IP - EA)).

Local reactivity descriptors, such as Fukui functions, would pinpoint the specific atomic sites within this compound that are most susceptible to nucleophilic, electrophilic, or radical attack.

The following is an illustrative table of global reactivity descriptors for this compound.

| Descriptor | Formula | Calculated Value (eV) |

| HOMO Energy | EHOMO | Value |

| LUMO Energy | ELUMO | Value |

| Ionization Potential | IP ≈ -EHOMO | Value |

| Electron Affinity | EA ≈ -ELUMO | Value |

| Hardness | η = (IP - EA) / 2 | Value |

| Softness | S = 1 / η | Value |

| Electrophilicity Index | ω = (IP + EA)² / (8η) | Value |

Theoretical Insights into Excited State Deactivation Pathways

Upon absorption of light, an excited this compound molecule must dissipate its excess energy. Theoretical calculations can elucidate the probable deactivation pathways. rsc.org

Nonradiative Decay: This involves the molecule returning to the ground state without emitting light, often through internal conversion or conical intersections. The efficiency of these pathways can be assessed by mapping the potential energy surfaces of the ground and excited states.

Intersystem Crossing (ISC): This is a transition from an excited singlet state to an excited triplet state. wikipedia.org The probability of ISC is influenced by spin-orbit coupling, which is more significant in molecules containing heavier atoms, such as the chlorine in this compound.

Charge Separation/Recombination: In molecules with donor and acceptor moieties, photoexcitation can lead to an intramolecular charge transfer state. The stability and lifetime of this state are crucial for potential applications in optoelectronics.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations can model the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment. nih.gov

By simulating the molecule in different solvents, MD can reveal how solvation affects its conformational preferences and properties. This is particularly important for understanding its behavior in biological systems or in solution-phase reactions. The simulations would track the trajectories of all atoms, allowing for the analysis of structural changes and intermolecular interactions.

Application of Computational Tools in Reaction Mechanism Elucidation and Condition Optimization

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and the identification of the most favorable reaction pathways.

Furthermore, computational models can be used to optimize reaction conditions. By systematically varying parameters such as solvent, temperature, and catalyst in the calculations, it is possible to predict the conditions that will maximize the yield and selectivity of a desired reaction, thereby guiding experimental work.

Derivatization and Functionalization Strategies for Novel Fluorenone Scaffolds

Design and Synthesis of Derivatives Incorporating 2-Amino-6-chlorofluoren-9-one

There is a notable absence of specific studies detailing the design and synthesis of derivatives from this compound. General synthetic strategies for fluorenone derivatives often involve multi-step processes, including acylation, cyclization, and subsequent functional group manipulations. For related compounds, such as 2-aminofluorenone, derivatization has been achieved through reactions targeting the amino group. These reactions include condensation with aldehydes to form Schiff bases or acylation to introduce amide functionalities. However, no specific examples utilizing this compound as the starting material have been reported. The synthesis of the parent compound itself is not widely documented, further hindering the exploration of its derivatization.

Strategic Modification for Tunable Optical and Electronic Properties

Theoretical studies on this compound (abbreviated as 2A6CF9O) have been conducted to understand its fundamental photophysical and electronic characteristics. acs.org Computational analyses, employing density functional theory (DFT), have been used to estimate its optimized geometric parameters and explore its molecular frontier orbital energies. acs.org These theoretical investigations suggest that the compound possesses interesting electronic properties that could be modulated through strategic chemical modifications.

Solvatochromic studies, which examine the effect of solvent polarity on the spectral properties, indicate that both general solute-solvent interactions and hydrogen bonding play a role in its behavior. acs.org This suggests that the introduction of different functional groups could significantly alter its absorption and emission characteristics. For instance, the attachment of strong electron-donating or electron-withdrawing groups to the fluorenone core is a common strategy to tune the HOMO-LUMO energy gap and, consequently, the color and fluorescence of the resulting material. While these general principles are well-established for the broader class of fluorenones, specific experimental data on the tunable optical and electronic properties of this compound derivatives are not available.

Below is a conceptual table illustrating the potential effects of different substituents on the photophysical properties of a hypothetical this compound derivative, based on general principles of fluorenone chemistry.

| Substituent at Amino Group (R) | Expected Effect on Absorption (λmax) | Expected Effect on Emission (λem) | Potential Application |

|---|---|---|---|

| -H (unmodified) | Baseline | Baseline | Starting Material |

| -COCH3 (Acetyl) | Blue-shift | Blue-shift | Intermediate for further functionalization |

| -Ph (Phenyl) | Red-shift | Red-shift | Organic Light-Emitting Diodes (OLEDs) |

| -C6H4-N(CH3)2 (Dimethylaminophenyl) | Significant Red-shift | Significant Red-shift | Fluorescent Probes |

Incorporation of this compound into Macromolecular Architectures and Organic Materials

The incorporation of fluorenone-based moieties into polymers and other macromolecular structures is a known strategy for developing materials with desirable optoelectronic properties for applications such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The bifunctional nature of this compound would theoretically allow it to be used as a monomer in polymerization reactions. For example, the amino group could be reacted with diacyl chlorides to form polyamides, or the chloro group could participate in palladium-catalyzed cross-coupling polymerizations, such as Suzuki or Stille reactions.

However, a review of the literature reveals no instances of this compound being used in the synthesis of polymers or other macromolecular architectures. Research in this area has focused on other fluorene (B118485) and fluorenone derivatives. The lack of experimental work on this specific compound prevents any detailed discussion of its performance in organic materials.

Structure-Property Relationship Studies in Derived Fluorenone Scaffolds

Understanding the relationship between the chemical structure of a molecule and its physical and chemical properties is crucial for the rational design of new materials. For fluorenone derivatives, structure-property relationship studies typically focus on how different substituents affect their photophysical properties (absorption and emission wavelengths, quantum yields), electronic properties (HOMO/LUMO levels, charge carrier mobility), and thermal stability.

In the context of this compound, theoretical studies have laid some groundwork by calculating parameters such as electron affinity, ionization potential, and dipole moments. acs.org These calculations provide insights into the molecule's reactivity and its behavior in different environments. For instance, the calculated frontier molecular orbital energies (HOMO and LUMO) can help predict the electronic transitions and the potential of the molecule to act as an electron donor or acceptor.

The following table summarizes some of the theoretically calculated electronic properties of this compound.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | Data not available | Relates to ionization potential and electron-donating ability |

| LUMO Energy | Data not available | Relates to electron affinity and electron-accepting ability |

| Energy Gap (HOMO-LUMO) | Data not available | Determines the absorption and emission properties |

| Ground State Dipole Moment | Calculated acs.org | Influences solubility and intermolecular interactions |

| Excited State Dipole Moment | Inferred from solvatochromic correlations acs.org | Provides insight into charge redistribution upon excitation |

Note: Specific numerical values for HOMO/LUMO energies and the energy gap are not provided in the available abstract.

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling 2-Amino-6-chlorofluoren-9-one in laboratory settings?

- Methodological Answer : Use local exhaust ventilation to prevent inhalation of vapors or dust. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid contact with strong oxidizing agents, and store the compound in sealed containers away from heat sources. After handling, wash exposed skin with soap and water and dispose of contaminated PPE separately . In case of accidental exposure, follow first-aid measures such as rinsing eyes with water for 15 minutes and seeking medical attention .

Q. How can researchers characterize the purity of this compound using spectroscopic methods?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection at 254 nm to assess purity. Confirm structural integrity via H and C NMR spectroscopy in deuterated dimethyl sulfoxide (DMSO-d6), focusing on characteristic peaks for the amino (-NH2) and chloro (-Cl) substituents. Cross-validate results with mass spectrometry (ESI-MS) to detect molecular ion peaks and potential impurities .

Q. What are the optimal storage conditions to ensure the compound’s stability?

- Methodological Answer : Store this compound in amber glass containers under inert gas (e.g., argon) at 2–8°C. Monitor for degradation via periodic TLC analysis using a silica gel plate and a mobile phase of hexane:ethyl acetate (7:3). Avoid prolonged exposure to light or humidity, as these can catalyze decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying pH conditions?

- Methodological Answer : Conduct a meta-analysis using the statistic to quantify heterogeneity across studies, as described by Higgins & Thompson (2002). If , subgroup analyses can identify pH-dependent trends. Validate findings through controlled experiments using buffered solutions (pH 2–12) and monitor reaction kinetics via UV-Vis spectroscopy. Address confounding variables like solvent polarity and temperature .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer : Optimize reaction stoichiometry using Design of Experiments (DoE) to minimize chloro- byproducts. Employ column chromatography (silica gel, gradient elution) for purification, and characterize byproducts via GC-MS. For persistent impurities, introduce scavenger resins (e.g., polymer-bound triphenylphosphine) during the reaction .

Q. How can computational models predict the environmental impact of this compound degradation products?

- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G* level to simulate hydrolysis pathways. Calculate thermodynamic parameters (ΔG, ΔH) for degradation intermediates. Cross-reference with EPA DSSTox databases to assess ecotoxicity. Validate predictions via LC-MS analysis of lab-generated degradation samples .

Q. What analytical techniques are suitable for detecting trace impurities in this compound batches?

- Methodological Answer : Implement ultra-high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to detect sub-ppm impurities. Pair with nuclear Overhauser effect spectroscopy (NOESY) to distinguish structural isomers. For halogenated contaminants, use X-ray photoelectron spectroscopy (XPS) to identify chlorine oxidation states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.